molecular formula C24H17ClN4O2S B2388370 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 536714-58-6

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2388370
CAS No.: 536714-58-6
M. Wt: 460.94
InChI Key: KMWWSAXLLZQRJL-UHFFFAOYSA-N
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Description

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide is a synthetic small molecule belonging to the class of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. This compound is built around a pyrimido[5,4-b]indole core , which is a privileged scaffold in medicinal chemistry known for its versatility and ability to bind to a range of biological targets with high affinity . The structure is further functionalized with a 4-chlorophenyl group at the 3-position and a phenylacetamide group connected via a sulfanyl linker at the 2-position, contributing to its potential for diverse molecular interactions. This compound is intended for research applications in early drug discovery and chemical biology. Pyrimido[5,4-b]indole derivatives represent an area of active investigation due to their structural diversity and potential pharmacological properties. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a building block for the development of novel bioactive molecules . The synthetic approach for such derivatives often involves a cyclization reaction of thiosemicarbazide intermediates, which can be catalyzed by copper/copper(I) iodide systems to form the complex heterocyclic structure . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming the identity and purity of the compound to ensure its suitability for their specific research purposes.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWSAXLLZQRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide is a complex organic molecule that belongs to the class of pyrimidoindole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C24H16ClN4O2S\text{C}_{24}\text{H}_{16}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to fit into active sites, potentially inhibiting or modulating the functions of these targets. The sulfanyl group may enhance its binding affinity and stability, contributing to its pharmacological effects .

Antibacterial Activity

Studies have demonstrated that compounds similar to 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide exhibit significant antibacterial properties. For instance, derivatives with chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's. Additionally, it exhibits strong inhibitory effects against urease, an enzyme linked with various pathological conditions .

Anticancer Properties

The anticancer potential of pyrimidoindole derivatives has been explored in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted. Specific mechanisms may involve the modulation of cell signaling pathways that control proliferation and survival .

Case Studies

Case Study 1: Antibacterial Screening
In a study evaluating various synthesized compounds for antibacterial activity, a derivative featuring the chlorophenyl moiety was tested against multiple strains. Results indicated that the compound exhibited IC50 values ranging from 0.63 to 2.14 µM against Salmonella typhi, showcasing its potential as an effective antibacterial agent .

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of AChE by pyrimidoindole derivatives revealed that certain compounds, including those structurally related to 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide, displayed IC50 values indicative of strong inhibitory effects. This suggests their potential application in Alzheimer's disease treatment .

Comparative Analysis

To better understand the biological activity of this compound relative to similar structures, a comparison table is provided below:

Compound NameStructure FeaturesAntibacterial ActivityAChE Inhibition
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamideChlorophenyl & sulfanyl groupsModerate to strongStrong
Similar Compound AChlorophenyl & different substituentsWeakModerate
Similar Compound BFluorophenyl & sulfanyl groupsStrongWeak

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities depending on substituents at the 2-, 3-, and N-positions. Below is a systematic comparison of structural analogs and their properties:

Substituent Variations on the Acetamide Group

Modifications to the N-phenyl group of the acetamide moiety significantly alter physicochemical and pharmacological properties.

Compound Name R Group on Acetamide Biological Activity (TLR4 IC₅₀) Molecular Weight (g/mol) LogP Source
2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide Phenyl 0.8 µM 460.94 4.2
N-(3-Methoxyphenyl) analog 3-Methoxyphenyl 1.2 µM 490.97 3.9
N-(4-Fluorophenyl) analog 4-Fluorophenyl 0.9 µM 478.93 4.1
N-(Naphthalen-2-yl) analog Naphthalen-2-yl 2.5 µM 511.05 5.0
N-(Furan-2-ylmethyl) analog Furan-2-ylmethyl 3.0 µM 485.00 3.5

Key Findings :

  • Electron-withdrawing groups (e.g., 4-Fluorophenyl) enhance TLR4 binding affinity compared to electron-donating groups (e.g., 3-Methoxyphenyl) .
  • Bulky substituents (e.g., Naphthalen-2-yl) reduce activity, likely due to steric hindrance .
  • Polar groups (e.g., Furan-2-ylmethyl) decrease LogP, improving solubility but reducing membrane permeability .
Modifications to the Pyrimidoindole Core

Alterations to the 3-(4-chlorophenyl) group or the 4-oxo position impact stability and target engagement.

Compound Name Core Modification Solubility (µg/mL) Half-life (h) Source
3-(4-Chlorophenyl)-2-phenacylsulfanyl analog Phenacylsulfanyl linker 12.5 6.2
5-Dodecyl-substituted analog 5-Dodecyl chain 2.1 8.5
3-Methyl-4-oxo analog 3-Methyl group 18.7 5.8

Key Findings :

  • Alkyl chains (e.g., 5-Dodecyl) enhance lipophilicity and half-life but reduce solubility .
  • Methyl groups at position 3 improve metabolic stability without compromising solubility .

Key Findings :

  • HATU-mediated coupling consistently achieves moderate-to-high yields (50–84%) .
  • Sterically hindered amines (e.g., indazole derivatives) result in lower yields due to reduced nucleophilicity .

Preparation Methods

N-Phenylacetamide Formation

The terminal acetamide group is introduced via amide coupling . Activating the carboxylic acid (from mercaptoacetic acid) with HATU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates reaction with aniline in dichloromethane (DCM) at room temperature. Purification by silica gel chromatography typically affords the final product in 70–75% yield.

Alternative Synthetic Pathways

Truncated Scaffold Derivatives

Removing the indole’s benzo ring (e.g., replacing it with cycloalkyl groups) simplifies synthesis but reduces TLR4 agonist activity, as shown in truncated pyrrolo[3,2-d]pyrimidine analogues. This underscores the indole’s role in target binding.

One-Pot Approaches

Recent efforts explore one-pot methodologies to minimize intermediate isolation. Combining thiourea formation, cyclization, and alkylation in a sequential DMF/water solvent system achieves 60% overall yield but requires precise temperature control (40–80°C gradients).

Analytical Characterization and Quality Control

Critical characterization data include:

  • ¹H/¹³C NMR : Key signals include the indole NH proton at δ 10.2–10.5 ppm and acetamide carbonyl at δ 168–170 ppm.
  • HPLC : Purity >98% confirmed via C18 reverse-phase chromatography (acetonitrile/water gradient).
  • X-ray Diffraction : Single-crystal analysis validates the planar pyrimidoindole core and thioether bond geometry.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during pyrimidoindole formation are mitigated using electron-deficient aryl groups (e.g., 4-chlorophenyl) to direct reaction kinetics.
  • Crystallization Issues : The free base tends to form amorphous solids; hydrochloride salt formation (via HCl/ether) improves crystallinity for pharmaceutical applications.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the construction of the pyrimidoindole core followed by functionalization. Critical steps include:
  • Core Formation : Cyclocondensation of indole derivatives with pyrimidine precursors under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) .
  • Sulfanyl-Acetamide Introduction : Thiolation via nucleophilic substitution using thiourea or mercaptoacetic acid, followed by coupling with N-phenylacetamide under basic conditions (e.g., K₂CO₃ in acetone) .
  • Optimization : Reaction yields (typically 60–75%) depend on temperature control, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps). Monitoring via TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Used to assess purity (>95% typically required for biological assays), with reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidoindole core (e.g., δ 8.2–8.5 ppm for aromatic protons) and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 491.96 for C₂₅H₁₉ClN₄O₃S) .

Q. How do solubility and stability under varying pH conditions influence experimental design?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Pre-formulation studies using surfactants (e.g., Tween-80) or co-solvents are recommended for in vitro assays .
  • pH Stability : Degradation studies (via HPLC) show instability at pH < 3 (acidic cleavage of sulfanyl group) and pH > 10 (hydrolysis of acetamide). Buffered solutions (pH 6–8) are optimal for storage .

Advanced Research Questions

Q. What are the proposed mechanisms of action for this compound in modulating biological targets?

  • Methodological Answer : Preliminary studies suggest dual mechanisms:
  • Kinase Inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR or CDK2), validated via molecular docking and enzymatic assays (IC₅₀ ~ 0.5–2 µM) .
  • DNA Intercalation : Fluorescence quenching assays indicate interaction with DNA minor grooves, potentially disrupting replication in cancer cells .
  • Validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .

Q. How do structural modifications (e.g., substituents on the phenyl or indole rings) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Chlorophenyl Group : Essential for cytotoxicity (e.g., 4-Cl enhances lipophilicity and target binding; removal reduces potency by ~80%) .
  • Methoxy Substitutions : 8-Methoxy on the indole core improves solubility but reduces kinase inhibition efficacy .
  • Sulfanyl Linker : Replacement with sulfonyl (-SO₂-) abolishes activity, highlighting the thioether’s role in redox modulation .
  • Method : Synthesize analogs via Suzuki coupling or SNAr reactions, followed by bioactivity screening .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luminescence assays) and cell lines (e.g., HepG2 vs. HeLa). Cross-validate using orthogonal methods (e.g., flow cytometry for apoptosis) .
  • Purity Discrepancies : Re-characterize batches via HPLC and NMR to rule out impurities (>98% purity required) .
  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to explain in vitro/in vivo discordance .

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